molecular formula C10H15BrClNO2 B2741199 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2490432-26-1

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2741199
CAS No.: 2490432-26-1
M. Wt: 296.59
InChI Key: UNTLWFBUHKFKOL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride is a phenethylamine derivative characterized by a bromine substituent at the para position and two methoxy groups at the 2- and 6-positions of the phenyl ring. Its molecular formula is C₁₀H₁₄BrNO₂·HCl, with a molecular weight of 296.59 g/mol (anhydrous) . The compound is structurally related to hallucinogenic phenethylamines but differs in substituent positioning and functional groups, which influence its pharmacological profile.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTLWFBUHKFKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCN)OC)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490432-26-1
Record name 2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,6-dimethoxybenzaldehyde followed by a reductive amination process. The general steps are as follows:

    Bromination: 2,6-Dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromo group at the 4-position.

    Reductive Amination: The resulting 4-bromo-2,6-dimethoxybenzaldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to form the desired ethanamine derivative.

    Formation of Hydrochloride Salt: The free base of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: using industrial-grade bromine and solvents.

    Efficient reductive amination: with optimized reaction conditions to maximize yield and purity.

    Purification and crystallization: techniques to obtain the hydrochloride salt in a highly pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenethylamines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis: 2C-B serves as a valuable precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.
  • Reagent in Chemical Reactions: It has been utilized in various chemical reactions, including oxidation and substitution reactions, where it can be transformed into other functionalized derivatives.

Biology

  • Interaction with Biological Receptors: Research indicates that 2C-B acts primarily as a partial agonist at the 5-hydroxytryptamine receptor 2C (5-HT2C). This interaction suggests potential implications for mood regulation and perception alterations.
  • Psychoactive Effects: Studies have documented its psychoactive effects, which are similar to those of other hallucinogens. This has led to investigations into its mechanisms of action within the serotonin system, with implications for understanding mood disorders .

Medicine

  • Pharmacological Investigations: The compound is being studied for its potential therapeutic applications in treating psychiatric disorders, particularly those related to mood and perception. Its unique action on serotonin receptors positions it as a candidate for further pharmacological exploration .
  • Safety and Efficacy Studies: Clinical studies are necessary to evaluate its safety profile and therapeutic efficacy in humans, particularly given its psychoactive nature.

Industry

  • Development of New Materials: The compound's unique properties make it suitable for use in developing new materials, particularly in the pharmaceutical industry where it can serve as an intermediate in drug synthesis.
  • Chemical Processes Optimization: Its application extends to optimizing chemical processes within industrial settings, where it can enhance reaction efficiency and product yield.

Data Tables

Application AreaSpecific UseRelevant Findings
ChemistryPrecursor for organic synthesisEnables creation of complex molecules
BiologyInteraction with serotonin receptorsPotential implications for mood regulation
MedicineInvestigated for psychiatric treatmentsOngoing studies on safety and efficacy
IndustryIntermediate in pharmaceutical productionEnhances efficiency in chemical processes

Case Study 1: Psychoactive Properties

A study conducted by researchers at Auburn University focused on the pharmacokinetics and psychoactive effects of 2C-B. The findings revealed significant interactions with serotonin receptors leading to altered mood states in subjects. This underscores the need for further investigation into its therapeutic potential .

Case Study 2: Synthetic Applications

In a recent publication, researchers illustrated how 2C-B can be utilized as a reagent in synthesizing novel compounds with enhanced biological activity. The study highlighted successful transformations resulting from its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2C-B (4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride)
  • Structure : Differs in methoxy group positions (2,5-dimethoxy vs. 2,6-dimethoxy).
  • Pharmacology: 2C-B is a well-studied serotonin receptor agonist with high affinity for 5-HT₂A receptors. It has hallucinogenic effects at doses of 10–30 mg .
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride)
  • Structure : Contains an N-(2-methoxybenzyl) substitution absent in the target compound.
  • Pharmacology : The N-benzyl group in 25B-NBOMe enhances 5-HT₂A receptor affinity (pKi = 8.57) and potency, leading to severe toxicity at microgram doses .
  • Key Difference : The absence of the N-benzyl group in the target compound likely results in lower receptor affinity and reduced toxicity .
Nexus Hydrochloride ((±)-4-Bromo-2,5-dimethoxybenzeneethanamine Hydrochloride)
  • Structure : A positional isomer with 2,5-dimethoxy groups.
  • Properties: Melting point = 234–235°C; classified as a controlled substance due to hallucinogenic effects .
  • Key Difference : The 2,6-dimethoxy configuration may alter metabolic pathways and receptor interaction compared to Nexus’s 2,5 arrangement.

Pharmacological and Toxicological Profiles

Receptor Binding
  • Target Compound: Limited direct data, but structural similarities to 2C-B suggest moderate 5-HT₂A affinity.
  • 25B-NBOMe : High 5-HT₂A affinity (pKi = 8.57) due to N-benzyl substitution .
  • 2C-B : Moderate affinity (pKi ~7–8), with effects lasting 6–10 hours .
Toxicity
  • 25B-NBOMe : Associated with seizures, hyperthermia, and fatalities at doses >1 mg .
  • Target Compound : Expected lower toxicity due to lack of N-benzyl group, but unconfirmed in clinical studies.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₀H₁₄BrNO₂·HCl 296.59 Not reported
2C-B Hydrochloride C₁₀H₁₄BrNO₂·HCl 296.59 234–235
25B-NBOMe Hydrochloride C₁₈H₂₃BrClNO₃ 416.74 Not reported
Nexus Hydrochloride C₁₀H₁₄BrNO₂·HCl 296.59 234–235

Legal and Regulatory Status

  • 2C-B : Illegal in most countries under psychedelic substance laws .
  • Target Compound: Not explicitly listed in controlled substance databases, but may fall under analog laws due to structural similarity .

Biological Activity

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C11H16BrN O2·HCl
  • Molecular Weight : 292.62 g/mol

The presence of bromine and methoxy groups in its structure is believed to influence its biological properties, particularly its interaction with various molecular targets.

The biological activity of this compound primarily involves the modulation of neurotransmitter systems and potential anti-inflammatory effects. Research indicates that compounds with similar structures may interact with serotonin receptors, which could explain their psychoactive properties .

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at certain serotonin receptor subtypes, influencing mood and cognition.
  • Inhibition of Inflammatory Pathways : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases .

Anticancer Properties

Research has demonstrated that derivatives of phenethylamines, including this compound, exhibit anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Cell Line IC50 Value (µM) Reference
MCF-70.76
A5491.47
HeLa0.65

These values indicate that the compound's cytotoxic effects are comparable to established chemotherapeutic agents.

Neuropharmacological Effects

In neuropharmacology, compounds similar to this compound have been studied for their effects on behavior and neurochemistry in animal models. For instance, behavioral assays in zebrafish models have revealed significant alterations in locomotion and anxiety-like behaviors upon administration of related compounds .

Case Studies

  • Case Study on Psychoactive Effects : A study involving the identification of novel psychoactive substances highlighted the effects of 25B-NBF (a related compound) on human subjects. Symptoms included altered mental status and significant physiological responses, suggesting a need for further investigation into the safety profile of brominated phenethylamines .
  • In Vitro Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound induces apoptosis through pathways involving caspase activation and p53 modulation. These findings align with the observed IC50 values in cancer cell lines .

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